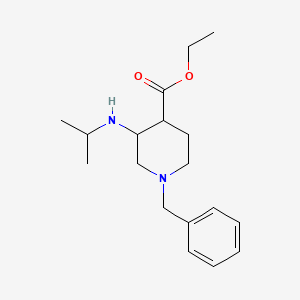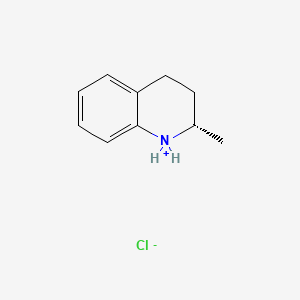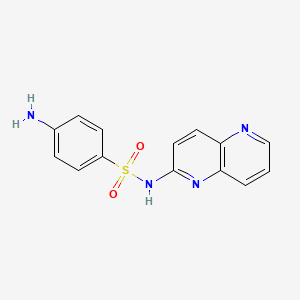
4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” is a complex organic compound that features a unique combination of aromatic rings, fluorine atoms, and boron-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” typically involves multi-step organic reactions. The process may start with the preparation of the dimethylaminophenyl styryl intermediates, followed by their coupling with boron-containing reagents under controlled conditions. Common reagents used in these reactions include organoboranes, fluorinating agents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
“4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions may introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or imaging agents due to their strong fluorescence.
Medicine
In medicinal chemistry, the compound’s structure could be modified to develop new drugs with specific biological activities, such as anticancer or antimicrobial properties.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as conductive polymers or coatings with unique optical properties.
作用机制
The mechanism by which “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” exerts its effects depends on its application. For instance, in organic electronics, the compound’s mechanism involves the transfer of electrons through its conjugated system. In biological applications, the mechanism may involve interactions with specific molecular targets, such as proteins or nucleic acids, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other boron-containing heterocycles and fluorinated aromatic compounds, such as:
- Boron-dipyrromethene (BODIPY) dyes
- Fluorinated stilbenes
- Boronic acids and esters
Uniqueness
What sets “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” apart is its combination of dimethylaminophenyl groups, fluorine atoms, and a boron-containing heterocycle. This unique structure imparts distinct electronic and optical properties, making it valuable for various advanced applications.
属性
分子式 |
C35H33BF2N2O2 |
|---|---|
分子量 |
562.5 g/mol |
IUPAC 名称 |
4-[(E)-1-[6-[(E)-1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-2,2-difluoro-3-oxa-1-oxonia-2-boranuidacyclohexa-4,6-dien-4-yl]-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C35H33BF2N2O2/c1-39(2)30-19-15-28(16-20-30)32(23-26-11-7-5-8-12-26)34-25-35(42-36(37,38)41-34)33(24-27-13-9-6-10-14-27)29-17-21-31(22-18-29)40(3)4/h5-25H,1-4H3/b32-23+,33-24+ |
InChI 键 |
IYVOILIPTJYSIH-GRSDYBEUSA-N |
手性 SMILES |
[B-]1(OC(=CC(=[O+]1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)N(C)C)/C(=C/C4=CC=CC=C4)/C5=CC=C(C=C5)N(C)C)(F)F |
规范 SMILES |
[B-]1(OC(=CC(=[O+]1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=CC4=CC=CC=C4)C5=CC=C(C=C5)N(C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



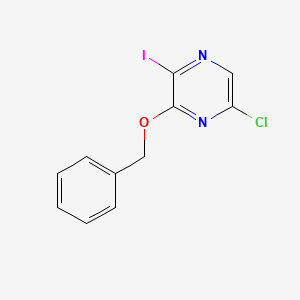
![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
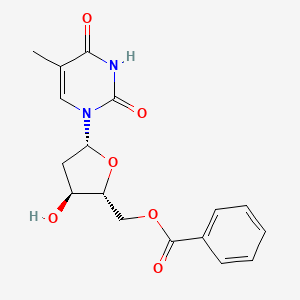
![4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11832559.png)
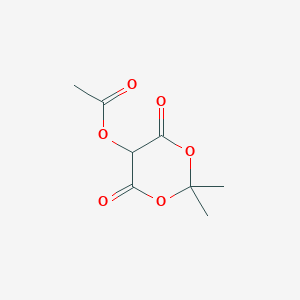

![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)

![3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11832599.png)
